Trimethyl(4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2-yl)stannane
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Overview
Description
Trimethyl(4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a complex hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2-yl)stannane typically involves the reaction of a stannane precursor with a suitable hydrocarbon derivative. One common method is the reaction of trimethyltin chloride with 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2-yl lithium under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Trimethyl(4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Trimethyl(4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Cyclopropa[d]naphthalene-2-carboxaldehyde: Shares a similar hydrocarbon structure but lacks the tin atom.
2-Naphthalenemethanol: Another hydrocarbon derivative with different functional groups.
Dehydrofukinone: A related compound with a similar naphthalene core but different substituents.
Uniqueness
Trimethyl(4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2-yl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where organotin compounds are advantageous.
Properties
CAS No. |
142273-45-8 |
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Molecular Formula |
C14H24Sn |
Molecular Weight |
311.05 g/mol |
IUPAC Name |
(4a-methyl-5,6,7,8-tetrahydro-4H-naphthalen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C11H15.3CH3.Sn/c1-11-8-4-2-6-10(11)7-3-5-9-11;;;;/h5,7H,2,4,6,8-9H2,1H3;3*1H3; |
InChI Key |
VHPPYJRWHCXVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1=CC(=CC2)[Sn](C)(C)C |
Origin of Product |
United States |
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